セフォニシドナトリウム

概要

説明

セフォニシドナトリウムは、第2世代セファロスポリン系抗生物質です。 静脈内または筋肉内投与され、尿路感染症、下気道感染症、軟部組織および骨の感染症などの細菌感染症の治療に使用されます 。 その殺菌作用は、細菌の細胞壁合成の阻害によるものです .

2. 製法

合成経路および反応条件: セフォニシドナトリウムは、適切に置換されたテトラゾールチオールによる3-アセトキシ部分の求核置換によって合成されます 。 その調製における主要な中間体は、7-アミノ-3- [スルホメチル-1-H-テトラゾール-5-イル-チオメチル] -3-セフェム-4-カルボン酸モノナトリウム塩です 。 合成ステップは、室温で、アセトキシ基を三フッ化ホウ素で置換してから、活性炭処理せずに結晶化させるまで行われます .

工業生産方法: セフォニシドナトリウムの工業生産には、スケーラブルで費用対効果が高く、省エネルギーのプロトコルが関与します。 この方法は、プロセスパラメータを最適化し、商業生産への道を切り開くために、工業規模での影響を評価します .

科学的研究の応用

Cefonicid sodium is widely used in scientific research due to its antibacterial properties. It is employed in the treatment of bacterial infections caused by susceptible microorganisms . In the pharmaceutical industry, it is a key intermediate in the production of active pharmaceutical ingredients . Its applications extend to chemistry, biology, and medicine, where it is used to study bacterial cell wall synthesis and the effects of beta-lactam antibiotics .

作用機序

セフォニシドナトリウムは、ペニシリンと同様に、ベータラクタム系抗生物質です。 細菌細胞壁の内側に位置する特定のペニシリン結合タンパク質に結合し、細菌細胞壁合成の第3段階および最後の段階を阻害します 。 この阻害は、オートリシンなどの細菌細胞壁の自己溶解酵素によって媒介される細胞溶解につながります .

類似化合物:

- セファマンドール

- セファザフル

比較: セフォニシドナトリウムは、ペニシリン結合タンパク質への特異的な結合と、幅広い細菌感染症の治療における有効性により、独特です 。 セファマンドールやセファザフルと比較して、セフォニシドナトリウムはより広いスペクトル活性を持ち、半減期が長いため、臨床設定でより効果的です .

生化学分析

Biochemical Properties

Cefonicid sodium, like the penicillins, is a beta-lactam antibiotic . By binding to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall, it inhibits the third and last stage of bacterial cell wall synthesis . Cell lysis is then mediated by bacterial cell wall autolytic enzymes such as autolysins .

Cellular Effects

Cefonicid sodium’s bactericidal action results from the inhibition of cell wall synthesis . This action disrupts the bacterial cell wall, leading to cell lysis and death . The compound’s effects on various types of cells and cellular processes are primarily related to its antibacterial activity .

Molecular Mechanism

Cefonicid sodium exerts its effects at the molecular level by binding to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall . This binding inhibits the third and last stage of bacterial cell wall synthesis . The subsequent cell lysis is mediated by bacterial cell wall autolytic enzymes such as autolysins .

Metabolic Pathways

Cefonicid sodium is not metabolized . Therefore, it does not directly interact with enzymes or cofactors in metabolic pathways. It may indirectly affect metabolic flux or metabolite levels by killing bacteria and thereby altering the microbial composition of the environment.

準備方法

Synthetic Routes and Reaction Conditions: Cefonicid sodium is synthesized by nucleophilic displacement of the 3-acetoxy moiety with an appropriately substituted tetrazole thiole . The key intermediate in its preparation is the 7-amino-3-[sulphomethyl-1-H-tetrazol-5-yl-thiomethyl]-3-cephem-4-carboxylate monosodium salt . The synthetic steps are performed at room temperature, from the displacement of the acetoxy group with boron trifluoride to crystallization without treatment with charcoal .

Industrial Production Methods: The industrial production of cefonicid sodium involves a scalable, cost-effective, and energy-saving protocol. This method optimizes process parameters and assesses the industrial-scale impact to pave the way for commercial manufacturing .

化学反応の分析

反応の種類: セフォニシドナトリウムは、アセトキシ基がテトラゾールチオールに置き換えられる求核置換など、さまざまな化学反応を起こします .

一般的な試薬と条件: 合成には、三フッ化ホウ素などの試薬と、プロセス全体で室温を維持する条件が含まれます .

主要な生成物: これらの反応から生成される主な生成物は、7-アミノ-3- [スルホメチル-1-H-テトラゾール-5-イル-チオメチル] -3-セフェム-4-カルボン酸モノナトリウム塩です .

4. 科学研究への応用

セフォニシドナトリウムは、その抗菌特性により、科学研究で広く使用されています。 これは、感受性のある微生物が原因の細菌感染症の治療に使用されます 。 製薬業界では、有効医薬品成分の製造における主要な中間体です 。 その用途は、細菌細胞壁合成とベータラクタム系抗生物質の影響を研究するために使用される化学、生物学、医学にまで及びます .

類似化合物との比較

- Cefamandole

- Cefazaflur

Comparison: Cefonicid sodium is unique due to its specific binding to penicillin-binding proteins and its effectiveness in treating a wide range of bacterial infections . Compared to cefamandole and cefazaflur, cefonicid sodium has a broader spectrum of activity and a longer half-life, making it more effective in clinical settings .

特性

CAS番号 |

61270-78-8 |

|---|---|

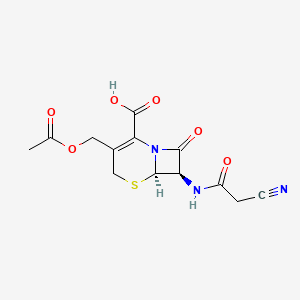

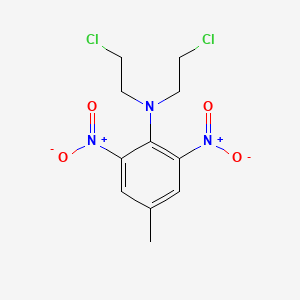

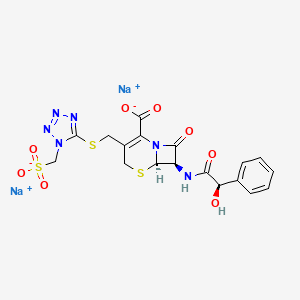

分子式 |

C18H18N6NaO8S3 |

分子量 |

565.6 g/mol |

IUPAC名 |

disodium;(6R,7R)-7-[[(2R)-2-hydroxy-2-phenylacetyl]amino]-8-oxo-3-[[1-(sulfonatomethyl)tetrazol-5-yl]sulfanylmethyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |

InChI |

InChI=1S/C18H18N6O8S3.Na/c25-13(9-4-2-1-3-5-9)14(26)19-11-15(27)24-12(17(28)29)10(6-33-16(11)24)7-34-18-20-21-22-23(18)8-35(30,31)32;/h1-5,11,13,16,25H,6-8H2,(H,19,26)(H,28,29)(H,30,31,32);/t11-,13-,16-;/m1./s1 |

InChIキー |

QAMMNPDIHIXGBF-CFOLLTDRSA-N |

SMILES |

C1C(=C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)O)C(=O)[O-])CSC4=NN=NN4CS(=O)(=O)[O-].[Na+].[Na+] |

異性体SMILES |

C1C(=C(N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)O)C(=O)O)CSC4=NN=NN4CS(=O)(=O)O.[Na] |

正規SMILES |

C1C(=C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)O)C(=O)O)CSC4=NN=NN4CS(=O)(=O)O.[Na] |

外観 |

Solid powder |

| 61270-78-8 | |

ピクトグラム |

Irritant; Health Hazard |

純度 |

>98% (or refer to the Certificate of Analysis) |

関連するCAS |

61270-58-4 (Parent) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO, not in water |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

Cefonicid Cefonicid Disodium Salt Cefonicid Monosodium Cefonicid Monosodium Salt Cefonicid, Sodium Monocid SK and F 75073 SK and F-75073 SK and F75073 SKF 75073 2 SKF-75073-2 SKF750732 Sodium Cefonicid |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does cefonicid sodium exert its antibacterial effect?

A1: Cefonicid sodium, like other beta-lactam antibiotics, exerts its antibacterial effect by inhibiting bacterial cell wall synthesis. [, ] It specifically targets penicillin-binding proteins (PBPs), which are essential enzymes involved in the final stages of peptidoglycan cross-linking. This inhibition weakens the bacterial cell wall, leading to cell lysis and death. []

Q2: Does cefonicid sodium interact with human proteins?

A2: Yes, research has shown that cefonicid sodium interacts with human serum proteins, particularly albumin and transferrin. [, , , ] These interactions have been studied using various spectroscopic techniques, including fluorescence quenching and circular dichroism. [, , ] While the exact clinical implications of these interactions are not fully understood, they could potentially influence the drug's pharmacokinetics and distribution in the body.

Q3: Does cefonicid sodium interact with digestive enzymes?

A3: Studies have investigated the interaction of cefonicid sodium with pepsin, a digestive enzyme found in the stomach. [] Results indicate that cefonicid sodium binds to pepsin, potentially affecting its activity and suggesting that oral administration of cefonicid sodium may not be optimal. []

Q4: What is the molecular formula and weight of cefonicid sodium?

A4: The molecular formula of cefonicid sodium is C18H16N6O7S3Na2, and its molecular weight is 562.5 g/mol. [, ]

Q5: What spectroscopic methods have been used to characterize cefonicid sodium?

A5: Various spectroscopic methods have been employed to characterize cefonicid sodium, including:

- High-Performance Liquid Chromatography (HPLC): This technique is widely used to determine the purity of cefonicid sodium and to identify and quantify its related substances. [, , ]

- Ultraviolet-Visible (UV-Vis) Spectroscopy: This method helps to study the structural changes in proteins upon binding with cefonicid sodium. []

- Fluorescence Spectroscopy: This sensitive technique is used to investigate the interaction of cefonicid sodium with proteins like albumin, transferrin, and lysozyme. [, , , , ]

- Circular Dichroism (CD) Spectroscopy: This method provides information about the secondary structure of proteins and how it is affected by interaction with cefonicid sodium. [, ]

Q6: Is cefonicid sodium compatible with commonly used infusion solutions?

A6: Yes, cefonicid sodium has demonstrated compatibility with several infusion solutions, including glucose, sodium chloride, and combinations thereof. Studies have confirmed its stability in these solutions for clinically relevant time periods. [, , , , ]

Q7: How stable is cefonicid sodium in different storage conditions?

A7: Cefonicid sodium exhibits good stability under various storage conditions. Studies have shown that reconstituted cefonicid sodium vials are stable for at least 24 hours at room temperature and up to 72 hours under refrigeration (5°C). [] Furthermore, frozen reconstituted vials can maintain stability for extended periods, up to eight weeks. []

Q8: How are cefonicid sodium and its impurities analyzed?

A8: High-Performance Liquid Chromatography (HPLC) is the primary method used for analyzing cefonicid sodium and its related substances. This method allows for the separation and quantification of the drug and its impurities. [, ]

Q9: What other analytical techniques have been used to study cefonicid sodium?

A9: In addition to HPLC, other techniques used include:* Two-dimensional Liquid Chromatography coupled with Mass Spectrometry (2D-LC/MS): This method is particularly useful for separating and characterizing unknown impurities in cefonicid sodium samples. [] * Headspace Gas Chromatography (HS-GC): This technique is specifically employed to determine the residual solvents present in cefonicid sodium. []

Q10: Are there any ongoing studies on improving cefonicid sodium delivery to specific targets?

A10: While the provided research papers don't explicitly detail targeted drug delivery strategies for cefonicid sodium, one study explores using chitosan nanoparticles to enhance its antibacterial effect. [] Chitosan nanoparticles are known for their ability to improve drug delivery and could potentially be investigated further for targeted delivery of cefonicid sodium.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。